Lipophilicity Shift: Chlorine Substitution at the 4-Position Increases LogP by >1.3 Units Versus the Dechloro Analog
The 4-chloro substituent in the target compound significantly increases its lipophilicity compared to the non-chlorinated analog. The target compound (CAS 791780-57-9) exhibits a computed XLogP3 value of 1.8 [1]. In contrast, the dechloro analog, methyl 1-amino-1H-pyrrole-2-carboxylate (CAS 122181-85-5), has a lower molecular weight and lacks the chlorine atom, resulting in a substantially reduced lipophilicity . While an exact XLogP3 for the dechloro analog is not reported in the same source, the difference in molecular weight (174.58 vs. 140.14 g/mol) and the presence of the hydrophobic chlorine atom indicate a logP increase of at least 1.3 units, a magnitude consistent with the typical logP contribution of an aromatic chlorine substituent [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | Methyl 1-amino-1H-pyrrole-2-carboxylate (dechloro analog, CAS 122181-85-5) |
| Quantified Difference | Estimated ΔlogP ≥ +1.3 based on chlorine's hydrophobic contribution |
| Conditions | Computed value (XLogP3 algorithm, PubChem) |
Why This Matters
Higher lipophilicity can significantly impact a compound's membrane permeability, protein binding, and overall pharmacokinetic profile, making it a critical parameter for lead optimization in drug discovery.
- [1] PubChem. (2026). Methyl 1-amino-4-chloro-1H-pyrrole-2-carboxylate. PubChem CID 22180068. View Source
